molecular formula C5H3ClO2S B110730 2-chlorothiophene-3-carboxylic Acid CAS No. 53935-71-0

2-chlorothiophene-3-carboxylic Acid

Cat. No. B110730
CAS RN: 53935-71-0
M. Wt: 162.59 g/mol
InChI Key: DZVPSOCOJRCNIA-UHFFFAOYSA-N
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Description

2-Chlorothiophene-3-carboxylic acid is a derivative of thiophene carboxylic acid, which is a compound of interest in various chemical syntheses and studies. The papers provided discuss several related compounds and their synthesis, molecular structure, and properties, which can be used to infer information about 2-chlorothiophene-3-carboxylic acid.

Synthesis Analysis

The synthesis of related thiophene carboxylic acid derivatives involves reactions with diorganotin oxides and carboxylic acids, as well as chlorination reactions using agents like N-chlorosuccinimide. For example, diorganotin carboxylates were synthesized from reactions with 2-thiophene-carboxylic acids, and chlorination was achieved with high selectivity and yield using N-chlorosuccinimide . These methods suggest potential pathways for synthesizing 2-chlorothiophene-3-carboxylic acid, although the exact conditions and reagents may vary.

Molecular Structure Analysis

The molecular structure of thiophene carboxylic acid derivatives has been studied using various spectroscopic and computational methods. For instance, the crystal structure of a diorganotin carboxylate showed a skew-trapezoidal planar geometry around the tin atom, with asymmetrically coordinating carboxylate ligands . Computational studies using density functional theory (DFT) have also been performed to analyze the molecular structure and vibrational spectra of 2-thiophene carboxylic acid, providing insights into the stability and electronic properties of these molecules .

Chemical Reactions Analysis

Thiophene carboxylic acid derivatives undergo various chemical reactions, including esterification, halogenation, and hydrolysis. The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involved the reaction of a benzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide . Another study described the addition of alcohols to methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, followed by loss of hydrogen chloride to yield thiophene-2,4-diols . These reactions highlight the reactivity of thiophene carboxylic acid derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylic acid derivatives are characterized by spectroscopic methods and computational studies. The vibrational spectra of 2-thiophene carboxylic acid were recorded using FT-IR and FT-Raman spectroscopy, and the frequencies were assigned based on potential energy distribution (PED) . The electronic properties, such as HOMO and LUMO energies, were calculated to understand the charge transfer within the molecule . These studies provide a foundation for understanding the properties of 2-chlorothiophene-3-carboxylic acid by analogy.

Scientific Research Applications

Chemical Synthesis and Reactions

  • 2-Chlorothiophene derivatives are used in various chemical syntheses. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from 3-hydroxythiophene-2-carboxylate, are used in producing 3,5-dialkoxythiophene-2-carboxylic acids, which are then converted to ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).
  • Another study demonstrates the synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid using N-chlorosuccinimide with high selectivity and yield. This method offers advantages such as mild reaction conditions and simplicity, making it suitable for industrial production (Wang, Ji, & Sha, 2014).

Catalysis and Organic Transformations

  • Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes involves directed C-H bond cleavage to produce 3-vinylated products. This method is also applicable to other heteroarene carboxylic acids (Ueyama et al., 2011).
  • Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids enables effective coupling with alkenes without decarboxylation. This process is versatile, accommodating various substrates including brominated thiophenecarboxylic acids (Iitsuka et al., 2013).

Material Science and Polymers

  • Research in material science involves the use of 2-chlorothiophene derivatives. For example, 3-Chlorothiophene was polymerized in mixed electrolytes to produce Poly(3-chlorothiophene) films with good conductivity. This study contributes to the development of conductive polymers (Xu et al., 2003).

Environmental and Analytical Applications

  • The photochemical degradation of benzothiophene derivatives in aqueous solutions has been studied to understand the fate of crude oil components in ocean spills. This research is crucial in environmental science, particularly in the context of oil spill remediation (Andersson & Bobinger, 1996).

Crystallography and Structural Chemistry

  • 2-Chlorothiophene derivatives are also significant in crystallography and structural chemistry. For instance, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid has been determined, contributing to our understanding of molecular interactions in solid states (Dugarte-Dugarte et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing safer and more efficient synthesis methods, exploring new applications, and understanding their mechanisms of action in more detail.

properties

IUPAC Name

2-chlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVPSOCOJRCNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394798
Record name 2-chlorothiophene-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chlorothiophene-3-carboxylic Acid

CAS RN

53935-71-0
Record name 2-chlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorothiophene-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

3-Methylthiophene (19.63 g) was dissolved in acetonitrile (100 ml), and sulfuryl chloride (16.64 ml) was added dropwise. The mixture was stirred at room temperature for 1 hour, stirred under reflux for another 1 hour, then cooled to room temperature, and 10% aqueous sodium thiosulfate (200 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-chloro-3-methylthiophene (21.52 g). A mixture of 2-chloro-3-methylthiophene (3.53 g), N-bromosuccinimide (4.73 g), 2,2'-azobis(isobutyronitrile) (0.87 g) and carbon tetrachloride (25 ml) was stirred under reflux for 4 hours. The mixture was cooled to room temperature and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-chloro-3-bromomethylthiophene. A suspension of the crude product of 2-chloro-3-bromomethylthiophene and potassium acetate (9.82 g) in acetone (50 ml) was stirred at room temperature for 48 hours. The mixture was poured into water and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of 3-acetoxymethyl-2-chlorothiophene. This crude product was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at room temperature for 30 minutes. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 3-hydroxymethyl-2-chlorothiophene (3.22 g). 3-Hydroxymethyl-2-chlorothiophene (3.16 g) was dissolved in methylene chloride (50 ml), and manganese dioxide (9.66 g) was added. The mixture was stirred at room temperature for 15 hours, and insoluble substances were removed by filtration. The filtrate was concentrated under reduced pressure to give a crude product of 2-chloro-3-thiophenecarbaldehyde (3.16 g). The crude product of 2-chloro-3-thiophenecarbaldehyde was dissolved in acetonitrile (20 ml), and sodium dihydrogen phosphate (0.67 g) in water (10 ml) and 30% aqueous hydrogen peroxide (2.6 ml) were added. Further, sodium chlorite (3.41 g) in water (30 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhdrous magnesium sulfate to give 2-chloro-3-thiophenecarboxylic acid (1.92 g) as crystals.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a round bottomed flask were added 2-chloro-3-bromothiophene (26.2 g, 132.7 mmole) along with diethyl ether (390 mL). The reaction was cooled to -78° C. (dry ice/acetone) and 1.6M n-butyllithium (87.0 mL, 139.0 mmole) was added dropwise. The reaction was stirred for 1.5 hours after which an excess of CO2 (~25.0 g) was added all at once. The reaction was warmed to room temperature and poured onto ice/water. The mixture was extracted with 10% sodium carbonate solution and the basic aqueous layer was washed with methylene chloride. The basic solution was then acidified to a pH 3.0 and extracted with diethyl ether. The organic layer was washed with water, brine, and dried (MgSO4). Solvent removal yielded 19.32 g of an off-white solid (90%) which was used as is.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chlorothiophene-3-carboxylic Acid
Reactant of Route 2
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2-chlorothiophene-3-carboxylic Acid
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2-chlorothiophene-3-carboxylic Acid
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Reactant of Route 6
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Citations

For This Compound
4
Citations
AA Abu-Hashem, ABA El-Gazzar… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
This review describes the procedures for the synthesis of thieno[3,2-c]quinoline derivatives by use of the following reagents and aryl-amine derivatives as starting material, and the …
Number of citations: 6 www.tandfonline.com
Y Fang, GK Tranmer - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… We envisioned a simplified two-step method that involved an amide coupling reaction between readily commercially available 2-chlorothiophene-3-carboxylic acid and substituted …
Number of citations: 5 pubs.rsc.org
Y Fang - 2016 - mspace.lib.umanitoba.ca
… Starting material 2-chlorothiophene-3-carboxylic acid (32.5 mg, 0.2 mmol), HATU (76.1 mg, 0.2 mmol) and aniline (18.7 mg, 0.2 mmol) was treated according to the general procedure. …
Number of citations: 3 mspace.lib.umanitoba.ca
SH Lee, KS Song, JY Kim, M Kang, JS Lee… - Bioorganic & medicinal …, 2011 - Elsevier
… Friedel–Crafts acylation of anisole with 5-bromo-2-chlorothiophene-3-carbonyl chloride, formed form 5-bromo-2-chlorothiophene-3-carboxylic acid 1 with oxalyl chloride, generated the …
Number of citations: 31 www.sciencedirect.com

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